
1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-271999 is a chemical compound known for its role as a c-Met kinase inhibitor. The compound has a molecular formula of C₁₁H₇ClN₂O₃ and a molecular weight of 250.64 g/mol . It is primarily used in biochemical research and has shown significant potential in various scientific applications.
Preparation Methods
The synthesis of WAY-271999 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the chlorine atom via halogenation.
Step 3: Addition of the nitro group through nitration.
Step 4: Final purification and crystallization to obtain the pure compound.
Industrial production methods for WAY-271999 are not widely documented, but they likely involve large-scale synthesis using similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-271999 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-271999 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of c-Met kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving c-Met.
Medicine: Potential therapeutic applications in cancer treatment due to its inhibitory effects on c-Met kinase.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
WAY-271999 exerts its effects by inhibiting the activity of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration. The compound binds to the active site of c-Met kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced tumor growth and metastasis in cancer models .
Comparison with Similar Compounds
WAY-271999 is unique among c-Met kinase inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Crizotinib: Another c-Met kinase inhibitor with broader activity against multiple kinases.
Cabozantinib: Inhibits c-Met as well as other receptor tyrosine kinases such as VEGFR and RET.
Foretinib: A multi-kinase inhibitor targeting c-Met, VEGFR, and other kinases.
Compared to these compounds, WAY-271999 offers a more selective inhibition of c-Met kinase, making it a valuable tool in research focused on this specific target .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSMZXGESQGWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2671367.png)
![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2671372.png)
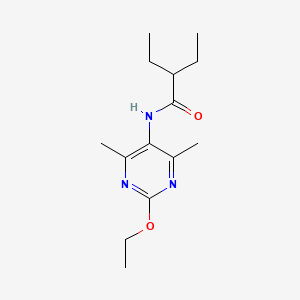
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2671376.png)
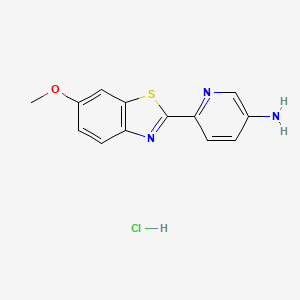
![7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2671379.png)
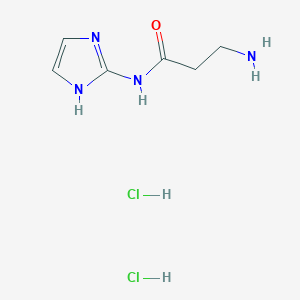
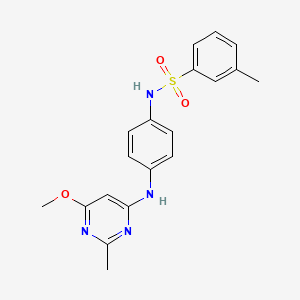

![1-(5-(4-chlorophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2671384.png)
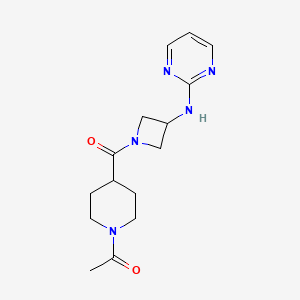


![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)
